molecular formula C20H20N2O2S B11351118 4-(propan-2-yloxy)-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)benzamide

4-(propan-2-yloxy)-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11351118
M. Wt: 352.5 g/mol
InChI Key: WMAVCXLHKSZAQL-UHFFFAOYSA-N
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Description

4-(PROPAN-2-YLOXY)-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(PROPAN-2-YLOXY)-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds One common approach involves the reaction of 4-hydroxybenzamide with isopropyl bromide to introduce the propan-2-yloxy groupThe reaction conditions often require the use of bases such as sodium hydride or potassium carbonate and solvents like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-(PROPAN-2-YLOXY)-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.

Scientific Research Applications

4-(PROPAN-2-YLOXY)-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(PROPAN-2-YLOXY)-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

    4-(PROPAN-2-YLOXY)-N-(PYRIDIN-2-YL)BENZAMIDE: Lacks the thiophen-2-ylmethyl group.

    N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE: Lacks the propan-2-yloxy group.

    4-(PROPAN-2-YLOXY)BENZAMIDE: Lacks both the pyridin-2-yl and thiophen-2-ylmethyl groups.

Uniqueness

The uniqueness of 4-(PROPAN-2-YLOXY)-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C20H20N2O2S

Molecular Weight

352.5 g/mol

IUPAC Name

4-propan-2-yloxy-N-pyridin-2-yl-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C20H20N2O2S/c1-15(2)24-17-10-8-16(9-11-17)20(23)22(14-18-6-5-13-25-18)19-7-3-4-12-21-19/h3-13,15H,14H2,1-2H3

InChI Key

WMAVCXLHKSZAQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3=CC=CC=N3

Origin of Product

United States

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